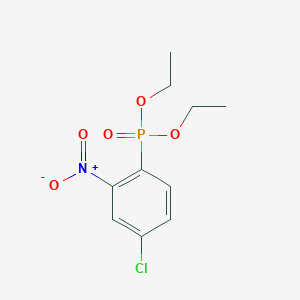
Diethyl (4-Chloro-2-nitrophenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (4-Chloro-2-nitrophenyl)phosphonate: is an organophosphorus compound that features a phosphonate group attached to a 4-chloro-2-nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (4-Chloro-2-nitrophenyl)phosphonate typically involves the reaction of diethyl phosphite with 4-chloro-2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Diethyl (4-Chloro-2-nitrophenyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or triethylamine in solvents like dichloromethane.
Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Nucleophilic Substitution: Substituted phosphonates.
Reduction: Diethyl (4-amino-2-chlorophenyl)phosphonate.
Oxidation: Phosphonic acids.
Scientific Research Applications
Chemistry: Diethyl (4-Chloro-2-nitrophenyl)phosphonate is used as a building block in organic synthesis, particularly in the preparation of phosphonate esters and related compounds. It is also employed in the synthesis of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a precursor to biologically active molecules. It can be used in the development of enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of materials with specific performance characteristics .
Mechanism of Action
The mechanism of action of Diethyl (4-Chloro-2-nitrophenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of a stable complex between the enzyme and the phosphonate group, preventing the enzyme from catalyzing its normal reaction .
Comparison with Similar Compounds
Diethyl (4-nitrophenyl)phosphonate: Similar structure but lacks the chlorine atom.
Diethyl (4-chlorobenzyl)phosphonate: Similar structure but lacks the nitro group
Uniqueness: Diethyl (4-Chloro-2-nitrophenyl)phosphonate is unique due to the presence of both the nitro and chloro substituents on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H13ClNO5P |
|---|---|
Molecular Weight |
293.64 g/mol |
IUPAC Name |
4-chloro-1-diethoxyphosphoryl-2-nitrobenzene |
InChI |
InChI=1S/C10H13ClNO5P/c1-3-16-18(15,17-4-2)10-6-5-8(11)7-9(10)12(13)14/h5-7H,3-4H2,1-2H3 |
InChI Key |
XAAKPNBMTCKAAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



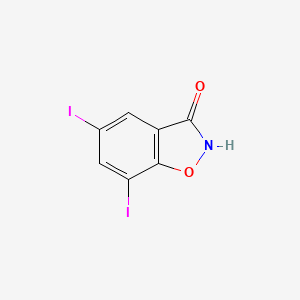


![Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13704527.png)
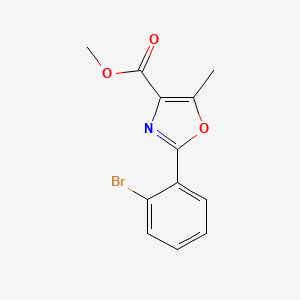

![5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile](/img/structure/B13704537.png)
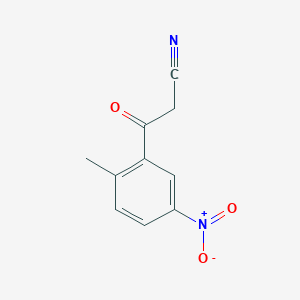


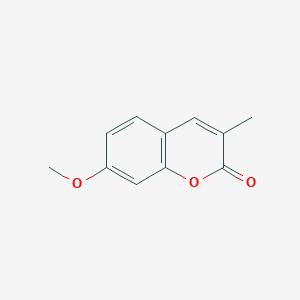
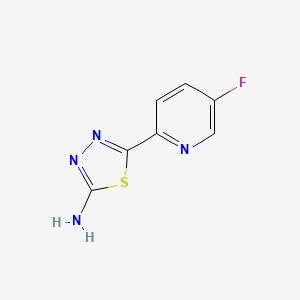
![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)
